molecular formula C8H6ClN3O2 B13323067 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B13323067
M. Wt: 211.60 g/mol
InChI Key: WIGKLRFVYBRYAH-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a carboxylic acid group at the 5-position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of robust and scalable reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium osmate hydrate and sodium periodate for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting kinase activity, the compound can interfere with cell signaling pathways that regulate cell division and apoptosis. This makes it a valuable tool in cancer research and drug development .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound is similar in structure but lacks the methyl and carboxylic acid groups.

    6-Methyl-7H-pyrrolo[2,3-d]pyrimidine: This compound lacks the chlorine and carboxylic acid groups and is used in similar applications.

Uniqueness

4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine, methyl, and carboxylic acid groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug development.

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6ClN3O2/c1-3-4(8(13)14)5-6(9)10-2-11-7(5)12-3/h2H,1H3,(H,13,14)(H,10,11,12)

InChI Key

WIGKLRFVYBRYAH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)N=CN=C2Cl)C(=O)O

Origin of Product

United States

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